(2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate
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Overview
Description
(2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate is a complex organic compound characterized by the presence of multiple benzoyloxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate typically involves the esterification of a phenolic compound with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general reaction scheme is as follows:
Phenol+Benzoyl Chloride→(2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and benzoic acid.
Reduction: Reduction of the benzoyl groups can lead to the formation of the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst (FeBr3).
Major Products Formed
Hydrolysis: Phenol and benzoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Isopropyl benzoate
Comparison
Compared to these similar compounds, (2,3,4,5,6-Pentabenzoyloxyphenyl) benzoate is unique due to the presence of multiple benzoyloxy groups, which enhance its reactivity and potential for functionalization. This structural complexity also contributes to its diverse range of applications and interactions with biological targets.
Properties
CAS No. |
79828-48-1 |
---|---|
Molecular Formula |
C48H30O12 |
Molecular Weight |
798.7 g/mol |
IUPAC Name |
(2,3,4,5,6-pentabenzoyloxyphenyl) benzoate |
InChI |
InChI=1S/C48H30O12/c49-43(31-19-7-1-8-20-31)55-37-38(56-44(50)32-21-9-2-10-22-32)40(58-46(52)34-25-13-4-14-26-34)42(60-48(54)36-29-17-6-18-30-36)41(59-47(53)35-27-15-5-16-28-35)39(37)57-45(51)33-23-11-3-12-24-33/h1-30H |
InChI Key |
UXJJQFIFQWHMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
Origin of Product |
United States |
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